Cas no 1286722-20-0 (2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide)

2-[4-(4-Methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide is a synthetic organic compound featuring a pyrazole core substituted with morpholine and methoxyphenyl groups, further functionalized with an N-methyl-N-(3-methylphenyl)acetamide moiety. This structure suggests potential utility as an intermediate in pharmaceutical or agrochemical research, particularly in the development of kinase inhibitors or bioactive molecules due to its heterocyclic and amide functionalities. The compound's distinct substitution pattern may confer selectivity in binding interactions, while its modular design allows for further derivatization. Its synthesis and characterization would typically involve standard analytical techniques such as NMR, HPLC, and mass spectrometry to ensure purity and structural integrity.
2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide structure
1286722-20-0 structure
Product name:2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
CAS No:1286722-20-0
MF:C24H28N4O3
MW:420.504125595093
CID:6072588
PubChem ID:52905964

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
    • 1286722-20-0
    • 2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
    • AKOS024486438
    • F3407-4627
    • VU0627174-1
    • 2-(4-(4-methoxyphenyl)-3-morpholino-1H-pyrazol-1-yl)-N-methyl-N-(m-tolyl)acetamide
    • Inchi: 1S/C24H28N4O3/c1-18-5-4-6-20(15-18)26(2)23(29)17-28-16-22(19-7-9-21(30-3)10-8-19)24(25-28)27-11-13-31-14-12-27/h4-10,15-16H,11-14,17H2,1-3H3
    • InChI Key: ATIIWMFOZFWZSO-UHFFFAOYSA-N
    • SMILES: C(N(C)C1=CC=CC(C)=C1)(=O)CN1C=C(C2=CC=C(OC)C=C2)C(N2CCOCC2)=N1

Computed Properties

  • Exact Mass: 420.21614077g/mol
  • Monoisotopic Mass: 420.21614077g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 6
  • Complexity: 577
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 59.8Ų
  • XLogP3: 3.5

2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F3407-4627-2μmol
2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
1286722-20-0 90%+
2μl
$57.0 2023-05-22
Life Chemicals
F3407-4627-1mg
2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
1286722-20-0 90%+
1mg
$54.0 2023-05-22
Life Chemicals
F3407-4627-3mg
2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
1286722-20-0 90%+
3mg
$63.0 2023-05-22
Life Chemicals
F3407-4627-2mg
2-[4-(4-methoxyphenyl)-3-(morpholin-4-yl)-1H-pyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide
1286722-20-0 90%+
2mg
$59.0 2023-05-22

Additional information on 2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide

2-[4-(4-Methoxyphenyl)-3-Morpholin-4-ylpyrazol-1-yl]-N-Methyl-N-(3-Methylphenyl)Acetamide: A Comprehensive Overview

The compound with CAS No. 1286722-20-0, named 2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide, is a complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its intricate structure, which combines a pyrazole ring, a morpholine group, and an acetamide moiety. The presence of these functional groups contributes to its unique chemical properties and potential biological activities.

Recent studies have highlighted the antitumor and anti-inflammatory properties of this compound, making it a promising candidate for drug development. Researchers have demonstrated that the pyrazole ring plays a critical role in modulating the compound's activity, particularly in inhibiting key enzymes associated with cancer progression. The morpholine group, on the other hand, enhances the compound's solubility and bioavailability, which are essential factors for its therapeutic efficacy.

The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The use of advanced techniques such as microwave-assisted synthesis has been reported to improve the yield and purity of the final product. This approach not only streamlines the production process but also ensures that the compound meets the stringent quality standards required for preclinical studies.

In terms of pharmacokinetics, studies have shown that this compound exhibits favorable absorption and distribution profiles. Its ability to cross biological membranes efficiently is attributed to the presence of lipophilic groups such as the 3-methylphenyl moiety. Additionally, preliminary toxicity studies indicate that the compound has a low toxicity profile, which further supports its potential as a therapeutic agent.

The application of computational chemistry tools has been instrumental in understanding the molecular interactions of this compound with its target proteins. Molecular docking studies have revealed that the compound binds effectively to several key receptors involved in inflammatory and neoplastic processes. These findings have been corroborated by in vitro experiments, which demonstrate significant reductions in cytokine production and tumor cell proliferation when treated with this compound.

Looking ahead, ongoing research is focused on optimizing the compound's pharmacokinetic properties to enhance its therapeutic potential. Efforts are also underway to explore its efficacy in treating other conditions such as neurodegenerative diseases and autoimmune disorders. The versatility of this compound's structure makes it a valuable asset in the development of novel therapeutic agents.

In conclusion, 2-[4-(4-methoxyphenyl)-3-morpholin-4-ylpyrazol-1-yl]-N-methyl-N-(3-methylphenyl)acetamide represents a significant advancement in medicinal chemistry. Its unique structure, coupled with its promising biological activities, positions it as a leading candidate for future drug development efforts. As research continues to uncover new insights into its mechanisms of action and therapeutic applications, this compound is poised to make a substantial impact on the field of medicine.

Recommend Articles

Recommended suppliers
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Jiangsu Xinsu New Materials Co., Ltd
atkchemica
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
atkchemica
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.